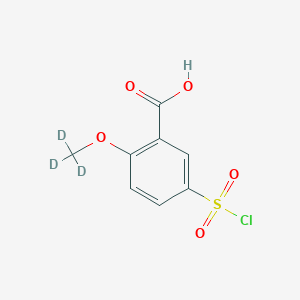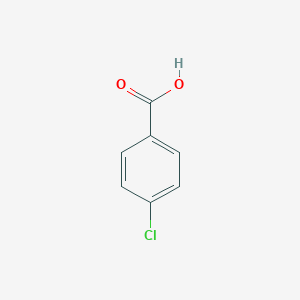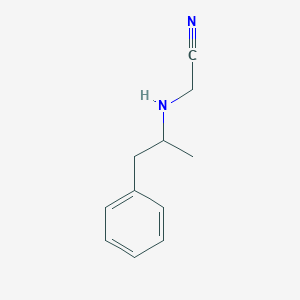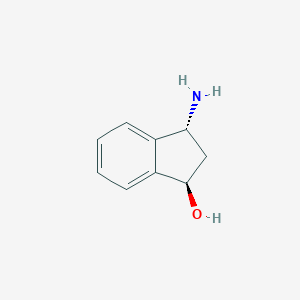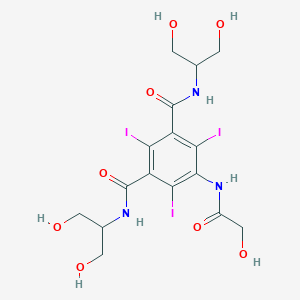
Desmetiliopamadol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desmethyl Iopamidol is not directly mentioned in the provided papers. However, the papers do discuss related compounds which can provide insight into the class of chemicals that Desmethyl Iopamidol belongs to. Iopamidol, a closely related compound, is a nonionic, water-soluble contrast agent used in medical imaging. It is characterized by high water solubility and low toxicity, which are desirable properties for such applications .
Synthesis Analysis
The synthesis of compounds related to Desmethyl Iopamidol, such as desmethylveramiline, involves multiple steps. Desmethylveramiline was synthesized from commercially available Fernholtz acid, with the key step being the hydroformylation of a terminal olefine to construct the piperidine appendage . While this synthesis is for a different compound, it suggests that the synthesis of Desmethyl Iopamidol might also involve multi-step organic reactions, possibly starting from a commercially available precursor.
Molecular Structure Analysis
The molecular structure of Iopamidol and its analogues involves a complex arrangement of hydroxyacylamino and triiodo groups attached to an isophthalamide backbone. The presence of multiple iodine atoms is a common feature in contrast agents, as they provide the necessary radio-opacity . Desmethyl Iopamidol, by its name, suggests the absence of a methyl group compared to Iopamidol, which could slightly alter its molecular structure and properties.
Chemical Reactions Analysis
The chemical reactions involving Iopamidol and its analogues are not detailed in the provided papers. However, the synthesis of these compounds suggests that they can undergo various organic reactions, such as hydroformylation and amide formation. The enzymatic assay for the optical purity of Iopamidol indicates that it can interact with enzymes like lactodehydrogenase, which could be relevant for understanding its metabolism and clearance from the body .
Physical and Chemical Properties Analysis
Iopamidol has been studied for its physical and chemical properties, which include high water solubility, the formation of anhydrous and monohydrate crystals, and specific thermal behavior. The compound's solubility is influenced by the nature of the substituents on the amide group, with the 1,3-dihydroxypropyl group providing the best results. Other properties such as the partition coefficient, ionization constant, critical micelle formation, surface tension, and osmolarity have also been characterized. These properties are crucial for the compound's performance as a contrast agent and its overall safety profile .
Aplicaciones Científicas De Investigación
Mejora de Imágenes Médicas
Desmetiliopamadol: se utiliza principalmente como un agente de contraste en imágenes médicas. Mejora la visibilidad de las estructuras y los fluidos dentro del cuerpo durante los procedimientos de imagenología como rayos X, tomografías computarizadas y resonancias magnéticas . Su capacidad para mejorar el contraste ayuda en el diagnóstico preciso de diversas condiciones médicas.
Estudios de Destino y Transporte Ambiental
La investigación sobre el impacto ambiental de los medios de contraste yodados, incluido this compound, es crucial. Los estudios se centran en su persistencia y transformación en aguas naturales, suelo y aguas residuales. Comprender su destino ayuda a evaluar los riesgos potenciales para los ecosistemas y a desarrollar estrategias para mitigar la contaminación ambiental .
Química Verde
This compound está involucrado en el desarrollo de enfoques de química verde. Los investigadores apuntan a producirlo utilizando métodos que reducen o eliminan el uso de reactivos dañinos, minimizando el impacto ambiental y mejorando la sostenibilidad en la fabricación farmacéutica .
Procesos de Oxidación Avanzada
En el tratamiento de aguas residuales, this compound es objeto de estudio para los procesos de oxidación avanzada (POA). Los POA se utilizan para degradar contaminantes orgánicos persistentes, y la investigación sobre this compound ayuda a optimizar estos procesos para una mejor eliminación de estos compuestos de las aguas residuales .
Estudios de Biotransformación
This compound se somete a biotransformación, lo que lleva a varios subproductos. La investigación en esta área explora las vías metabólicas y los productos de transformación resultantes. Este conocimiento es esencial para el desarrollo de fármacos y la evaluación del impacto ambiental de los productos farmacéuticos .
Evaluaciones Ecotoxicológicas
Las investigaciones sobre los efectos ecotoxicológicos de los medios de contraste yodados, incluido this compound, son vitales. Estos estudios evalúan los posibles efectos tóxicos en la vida acuática y contribuyen al desarrollo de directrices y reglamentos ambientales para la eliminación segura de estas sustancias .
Mecanismo De Acción
Target of Action
Desmethyl Iopamidol, like its parent compound Iopamidol, is primarily used as a diagnostic imaging agent for angiography throughout the cardiovascular system . The primary targets of Desmethyl Iopamidol are the tissues and structures that need to be visualized during these procedures.
Mode of Action
It is likely to function similarly to iopamidol, which works by increasing the contrast between the area under examination and the surrounding tissues during imaging procedures . This is achieved by the compound’s ability to absorb X-rays, thereby allowing for clearer visualization of the structures of interest.
Pharmacokinetics
Iopamidol is known to be rapidly and almost completely absorbed, distributed in the body, and eliminated unchanged by renal excretion
Action Environment
Environmental factors can influence the action, efficacy, and stability of Desmethyl Iopamidol. For instance, the compound’s effectiveness can be influenced by the patient’s hydration status and kidney function, as these can affect the compound’s distribution and elimination . Additionally, the compound’s stability can be affected by factors such as temperature and pH.
Propiedades
IUPAC Name |
1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-[(2-hydroxyacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20I3N3O8/c17-11-9(15(29)20-6(1-23)2-24)12(18)14(22-8(28)5-27)13(19)10(11)16(30)21-7(3-25)4-26/h6-7,23-27H,1-5H2,(H,20,29)(H,21,30)(H,22,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSXCZTZZDIVJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)CO)I)C(=O)NC(CO)CO)I)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20I3N3O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
763.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77868-41-8 |
Source


|
| Record name | 1,3-Benzenedicarboxamide, 5-((2-hydroxyacetyl)amino)-N1,N3-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-2,4,6-triiodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077868418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-((2-HYDROXYACETYL)AMINO)-N1,N3-BIS(2-HYDROXY-1-(HYDROXYMETHYL)ETHYL)-2,4,6-TRIIODO-1,3-BENZENEDICARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54K5BMM8OD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8S,9S,10R,13S,14S,17S)-10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B127324.png)
![5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B127325.png)

